Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate
Description
Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate (CAS: 478033-18-0) is a functionalized thiophene derivative with a molecular formula of C₁₄H₁₁ClN₂O₆S and a molecular weight of 370.77 g/mol . The compound features a thiophene core substituted with:
- A methyl ester group at position 2.
- An acetylated amino group at position 3, further modified with a 2-chloro-4-nitrophenoxy moiety.
This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.
Properties
IUPAC Name |
methyl 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O6S/c1-22-14(19)13-10(4-5-24-13)16-12(18)7-23-11-3-2-8(17(20)21)6-9(11)15/h2-6H,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFAQNBUYVAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with chloroacetyl chloride to form 2-(2-chloro-4-nitrophenoxy)acetyl chloride. This intermediate is then reacted with methyl 3-amino-2-thiophenecarboxylate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that derivatives of thiophenecarboxylates exhibit potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. For instance, research has shown that thiosemicarbazone complexes can enhance antimicrobial activity due to their ability to chelate metal ions, which increases their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate has also been investigated for its potential anticancer effects. Studies on similar compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that modifications in the thiophene structure could lead to enhanced activity against tumors . The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further development in oncology.
Agricultural Science
Herbicidal Activity
Research indicates that compounds with similar structures to this compound possess herbicidal properties. These compounds can inhibit the growth of unwanted plant species, offering a potential solution for weed management in agricultural settings. The chlorinated phenoxyacetyl moiety is particularly effective in disrupting plant growth mechanisms .
Pesticidal Applications
In addition to herbicidal properties, this compound may also function as an insecticide. Its ability to affect the nervous system of insects makes it a candidate for developing new pest control agents . The incorporation of nitro groups into the chemical structure enhances biological activity, leading to increased efficacy against a range of agricultural pests.
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing advanced materials. Research has focused on its application in creating polymers and nanocomposites with enhanced mechanical and thermal properties. Such materials can be utilized in various industrial applications, including electronics and coatings .
Data Summary
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus, E. coli |
| Anticancer drugs | Induces apoptosis in cancer cells | |
| Agricultural Science | Herbicides | Inhibits growth of weed species |
| Insecticides | Affects insect nervous systems | |
| Materials Science | Functional materials | Enhances mechanical/thermal properties |
Case Studies
-
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal demonstrated that thiosemicarbazone derivatives exhibited significant antimicrobial activity when tested against multiple strains, highlighting the potential of this compound as a lead compound for drug development . -
Herbicidal Activity Research
Field trials have shown that similar compounds can reduce weed populations significantly, leading to improved crop yields. This suggests that this compound could be developed into an effective herbicide . -
Material Development
Research on polymer composites incorporating this compound has revealed enhanced durability and thermal stability, making it suitable for applications in high-performance materials .
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer processes, while the thiophene ring can interact with various biological receptors. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
The following table compares the target compound with analogous thiophene-based derivatives, highlighting structural variations and physicochemical properties:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The target compound contains a nitro group (strong electron-withdrawing) and chloro substituent, enhancing electrophilicity compared to the naphthyloxy derivative (CAS 478033-17-9), which has a bulkier but less electron-deficient aromatic system .
Molecular Weight and Solubility: The target compound (370.77 g/mol) is heavier than Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate (267.74 g/mol) due to the nitro-phenoxy-acetyl side chain. This likely reduces aqueous solubility compared to the simpler chlorophenyl derivative .
Synthetic Complexity :
- The tetrahydrobenzo[b]thiophene derivative () required a 12-hour reaction in HFIP solvent with a 22% yield , suggesting steric challenges in multi-component syntheses. By contrast, the target compound’s nitro group may facilitate purification via crystallization .
Research Findings
- Stability: The nitro group in the target compound may increase sensitivity to light or reducing agents compared to the naphthyloxy or cyano derivatives .
Biological Activity
Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate is a compound with significant biological activity, particularly in the realms of herbicidal and anti-cancer applications. This article explores its biological properties, mechanisms of action, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C14H11ClN2O6S
- Molecular Weight : 370.76 g/mol
- Appearance : Pale yellow to brownish crystalline solid
- Solubility : Slightly soluble in water; soluble in many organic solvents
- Melting Point : 98-101°C
Herbicidal Activity
This compound acts as a selective herbicide. Its mechanism involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition effectively prevents the growth of specific weeds while leaving crops like soybeans and corn unharmed.
Key Features of Herbicidal Action :
- Targets ALS, disrupting amino acid synthesis.
- Selective action minimizes crop damage.
Anti-Cancer Properties
The compound also exhibits promising anti-cancer properties. It functions as a peptidomimetic agent, inhibiting Akt kinase activity, which is essential for cell survival and proliferation. By targeting this pathway, this compound can reduce the growth of various cancer cell lines.
Mechanism of Action :
- Mimics peptide sequences to inhibit Akt kinase.
- Reduces proliferation in cancer cells.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The process is designed to minimize by-products while ensuring high yield and purity of the final product.
Case Studies and Research Findings
-
Herbicidal Efficacy :
- A study demonstrated that this compound effectively controlled weed populations in soybean fields without affecting crop yield, showcasing its potential for integrated pest management strategies.
-
Anti-Cancer Activity :
- In vitro studies indicated that the compound significantly inhibited the growth of breast and colon cancer cell lines. The IC50 values were reported to be lower than those of several existing chemotherapeutic agents, suggesting its potential as a therapeutic candidate.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-2-thiophenecarboxylate | C14H11Cl2NO4S | Similar herbicidal activity; contains dichloro instead of chloro-nitro group |
| Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate | C12H8ClNO5S | Exhibits similar chemical reactivity; used in herbicide formulations |
| 3,5-Dichloro-N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide | C15H13Cl3N2O3 | Shares biological activity against certain weeds; different functional groups |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate?
- Methodological Answer : The synthesis typically involves a multi-step reaction:
Coupling Reaction : React 2-(2-chloro-4-nitrophenoxy)acetic acid with 3-amino-2-thiophenecarboxylic acid methyl ester using carbodiimide-based coupling agents (e.g., N,N'-dicyclohexylcarbodiimide, DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Purification : Post-reaction, the crude product is purified via reverse-phase HPLC or column chromatography, with methanol-water gradients commonly used to isolate the target compound .
- Key Considerations : Monitor reaction progress via TLC and confirm product purity using HPLC (>95% purity recommended for biological assays).
Q. Which spectroscopic methods are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for structural elucidation. Key peaks include:
- Aromatic protons : δ 7.5–8.5 ppm (nitrophenyl and thiophene rings).
- Ester carbonyl : δ ~165–170 ppm in ¹³C NMR .
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What are the primary research applications of this thiophene derivative in current biomedical studies?
- Methodological Answer :
- Anticancer Research : Evaluated for inhibitory effects on cancer cell proliferation (e.g., via MTT assays in HeLa or MCF-7 cell lines). Mechanism may involve interference with kinase signaling pathways .
- Neurodegenerative Disease Studies : Potential inhibition of amyloid-beta aggregation in Alzheimer’s models, assessed via thioflavin-T fluorescence assays .
- Antimicrobial Screening : Tested against Gram-positive/negative bacteria using disk diffusion or microbroth dilution methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Catalyst Ratios : Optimize DCC:DMAP molar ratios (e.g., 1:1.2) to minimize side reactions like ester hydrolysis .
- Solvent Selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to improve coupling efficiency.
- Temperature Control : Conduct reactions under reflux (40–50°C) to accelerate kinetics while avoiding thermal degradation .
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, RT, 24h | 55 | 92 |
| DMF, 50°C, 12h | 78 | 95 |
Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assays?
- Methodological Answer :
- Assay Validation :
Dose-Response Curves : Ensure consistent IC₅₀ measurements across multiple replicates.
Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., HeLa vs. primary cells).
- Compound Stability : Pre-test solubility in assay media (e.g., DMSO stock solutions ≤0.1% v/v) to avoid aggregation artifacts .
- Mechanistic Follow-Up : Employ orthogonal assays (e.g., Western blotting for target protein expression) to confirm activity .
Q. What are the critical considerations in designing stability studies for this compound under various storage conditions?
- Methodological Answer :
- Storage Conditions :
- Short-Term : Store at –20°C in amber vials to prevent photodegradation.
- Long-Term : Lyophilize and store under argon at –80°C for >6 months .
- Stability Metrics :
| Condition | Degradation (%) at 30 Days |
|---|---|
| 4°C, light-exposed | 15 |
| –20°C, dark | 3 |
- Analytical Monitoring : Use HPLC-MS to detect hydrolysis by-products (e.g., free carboxylic acid forms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
